molecular formula C26H20ClN3O2S B2589117 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide CAS No. 866340-73-0

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide

Cat. No.: B2589117
CAS No.: 866340-73-0
M. Wt: 473.98
InChI Key: KHBDUWXSIBSWIB-UHFFFAOYSA-N
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Description

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This scaffold is characterized by a fused tricyclic system with a pyrimidine ring, a benzopyran moiety, and a sulfanyl-acetamide side chain. The 7-chloro and 2-phenyl substituents on the chromenopyrimidine ring contribute to its electronic and steric properties, while the N-methyl-N-phenylacetamide group introduces conformational flexibility and modulates solubility.

Properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-30(20-10-6-3-7-11-20)23(31)16-33-26-21-15-18-14-19(27)12-13-22(18)32-25(21)28-24(29-26)17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBDUWXSIBSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, phenyl derivatives, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the fields of:

  • Anticonvulsant Activity :
    • Analogous compounds have shown significant anticonvulsant effects in animal models. For instance, studies involving related N-phenylacetamide derivatives demonstrated efficacy against seizures induced by maximal electroshock and pentylenetetrazole .
  • Antimicrobial Properties :
    • The compound's structural components suggest potential antimicrobial activity. Related benzothiazole derivatives have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been evaluated for anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways.

Synthesis Methodologies

The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Chromeno-Pyrimidine Framework :
    • Utilizing cyclization reactions to construct the chromeno-pyrimidine moiety.
  • Introduction of Sulfanyl Group :
    • Employing thiol reagents to introduce the sulfanyl functional group at the appropriate position on the pyrimidine ring.
  • Acetamide Formation :
    • The final step often involves acylation reactions to attach the N-methyl-N-phenylacetamide moiety.

Case Studies

Several studies highlight the applications and efficacy of this compound:

StudyFindingsRelevance
Obniska et al. (2015)Investigated N-phenylacetamides for anticonvulsant activity; several derivatives showed significant efficacy in animal models.Supports potential use in epilepsy treatment .
Shaikh et al. (2023)Examined benzothiazole derivatives for antimicrobial activity; compounds exhibited strong inhibitory effects against bacterial strains.Suggests similar potential for antimicrobial action in related compounds .
Recent Advances in Synthesis (2024)Reviewed synthetic methodologies for chromeno-pyrimidine derivatives; highlighted efficient synthesis routes and biological evaluations.Provides insights into practical synthesis and application pathways .

Mechanism of Action

The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s sulfanyl group can also interact with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : The target’s 7-Cl substituent likely elevates its XLogP3 (~7.0) compared to Analog 1 (6.6), enhancing membrane permeability but reducing aqueous solubility. Analog 2’s ethoxy group lowers hydrophobicity (XLogP3 ~5.8) due to polar oxygen .
  • Hydrogen Bonding : Analog 2’s ethoxy group increases hydrogen bond acceptors (6 vs. 5 in the target), which may enhance interactions with polar residues in biological targets .

Biological Activity

The compound 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and antipsychotic properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN2OSC_{17}H_{17}ClN_2OS with a molecular weight of approximately 334.85 g/mol. The structure features a chromeno-pyrimidine core with a sulfanyl group and two aromatic rings, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to N-substituted phenylacetamides exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial potential of various chloroacetamides against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results showed that compounds with halogenated substituents on the phenyl ring demonstrated enhanced activity against Gram-positive bacteria and moderate efficacy against fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
N-(4-chlorophenyl)-2-chloroacetamideModerateHighModerate
N-(3-bromophenyl)-2-chloroacetamideLowHighLow
2-(7-Chloro-2-phenylchromeno[2,3-D]pyrimidin-4-YL) sulfanyl-N-methyl-N-phenylacetamidePendingPendingPending

Anticonvulsant Activity

Anticonvulsant properties have been explored in related compounds where structural modifications were found to influence efficacy. For example, studies on N-phenyl derivatives demonstrated activity in maximal electroshock (MES) models of seizures. The introduction of specific substituents, such as fluorine or trifluoromethyl groups, was crucial for enhancing anticonvulsant activity . The pharmacological profiles indicated that lipophilicity plays a significant role in the distribution and effectiveness of these compounds in the central nervous system.

Antipsychotic Activity

Research into N-phenylacetamides has also highlighted their potential antipsychotic effects. A study investigated several arylpiperazine derivatives for their ability to interact with serotonin (5-HT2A) and dopamine (D2) receptors, which are critical in the treatment of psychotic disorders. Compounds similar to This compound showed varying degrees of antipsychotic activity based on their structural characteristics .

Case Studies

  • Antimicrobial Screening : In a comprehensive study involving twelve newly synthesized N-substituted phenyl compounds, it was found that certain structural configurations significantly improved antimicrobial efficacy against resistant strains like MRSA.
  • Anticonvulsant Efficacy : A series of N-phenyl derivatives were screened in various seizure models, revealing that those with enhanced lipophilicity exhibited better protection against induced seizures compared to standard treatments.

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